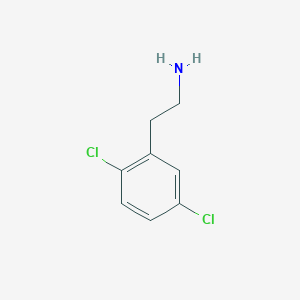

2,5-Dichlorophenethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAHYBZLQUACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679620 | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56133-86-9 | |

| Record name | 2,5-Dichlorobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56133-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,5-Dichlorophenethylamine (2,5-DCPEA)

The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes chemical, pharmacological, and synthetic data regarding 2,5-Dichlorophenethylamine (2,5-DCPEA).

CAS Number: 56133-86-9 Molecular Formula: C₈H₉Cl₂N Molecular Weight: 190.07 g/mol [1]

Part 1: Executive Technical Summary

This compound (2,5-DCPEA) is a substituted phenethylamine characterized by chlorine atoms at the 2 and 5 positions of the phenyl ring. Unlike its renowned structural analogs in the "2C" family (e.g., 2C-B, 2C-C), 2,5-DCPEA lacks the 2,5-dimethoxy substitution pattern essential for high-affinity 5-HT₂A receptor agonism. Consequently, its pharmacological profile diverges from classical psychedelics, exhibiting properties more consistent with monoamine releasers or reuptake inhibitors.

Primary utility lies in three domains:

-

Structure-Activity Relationship (SAR) Probe: Used to decouple steric bulk effects from electronic (methoxy) effects in receptor binding studies.

-

Synthetic Intermediate: A precursor for guanidine-based therapeutic candidates and complex heterocycles.

-

Designer Drug / NPS: Identified as a "legal high" with stimulant properties, though its toxicological profile remains under-characterized and potentially hazardous.

Part 2: Chemical Architecture & Properties

Structural Analysis

The molecule consists of an ethanamine chain attached to a benzene ring substituted with chlorines at the ortho (2) and meta (5) positions relative to the ethyl chain.

| Property | Data |

| IUPAC Name | 2-(2,5-Dichlorophenyl)ethanamine |

| Boiling Point | ~264 °C (at 760 mmHg) |

| Density | 1.269 g/cm³ |

| pKa (Predicted) | 9.29 ± 0.10 |

| Solubility | Soluble in organic solvents (EtOH, DMSO); HCl salt soluble in water.[1] |

The "Methoxy Rule" Deviation

In the 2C class (e.g., 2,5-dimethoxy-4-chlorophenethylamine, or 2C-C), the oxygen atoms of the methoxy groups participate in hydrogen bonding and electrostatic interactions within the receptor binding pocket (specifically Ser159 and Asp155 of 5-HT₂A).

-

2,5-DCPEA retains the steric bulk of substituents at the 2,5-positions but lacks the electron-donating oxygen atoms.

-

Result: This structural modification generally obliterates psychedelic potency, shifting the pharmacodynamics toward non-selective monoamine transport modulation (stimulant effect).

Part 3: Synthesis Protocols

Directive: The following protocol utilizes the Henry Reaction followed by hydride reduction. This route is preferred for its atom economy and scalability compared to catalytic hydrogenation of cyanides.

Reaction Scheme Visualization

The following diagram outlines the conversion of 2,5-Dichlorobenzaldehyde to the final amine salt.

Figure 1: Synthetic workflow from aldehyde precursor to stable amine salt.[2][3][4][5]

Detailed Methodology

Phase A: Condensation (Henry Reaction)

-

Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.2 eq).

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

-

Procedure:

-

Dissolve the aldehyde in nitromethane.

-

Add ammonium acetate catalyst.

-

Reflux the mixture for 2–4 hours. Monitor TLC (Hexane/EtOAc 8:2) for disappearance of aldehyde.

-

Workup: Cool to room temperature. The nitrostyrene often crystallizes directly. If not, remove excess nitromethane under reduced pressure. Recrystallize the yellow solid from isopropyl alcohol (IPA).

-

Checkpoint: Verify identity via melting point or ¹H-NMR (characteristic vinylic protons).

-

Phase B: Reduction

Caution: This step uses Lithium Aluminum Hydride (LiAlH₄). Maintain strictly anhydrous conditions.

-

Reagents: 2,5-Dichloro-β-nitrostyrene (from Phase A), LiAlH₄ (3.0 molar eq), Anhydrous THF or Et₂O.

-

Procedure:

-

Prepare a suspension of LiAlH₄ in anhydrous THF under inert atmosphere (N₂ or Ar).

-

Add the nitrostyrene (dissolved in THF) dropwise to the hydride suspension. Maintain a gentle reflux (exothermic reaction).

-

Reflux for 12–24 hours to ensure complete reduction of both the alkene and nitro group.

-

Quenching: Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser method) to precipitate aluminum salts.

-

Filter the granular precipitate and wash with THF.

-

Concentrate the filtrate to yield the crude oily free base.

-

Phase C: Purification & Salt Formation

-

Dissolve the crude oil in a minimal amount of dry IPA or Et₂O.

-

Add concentrated HCl or bubble HCl gas until pH < 3.

-

The hydrochloride salt will precipitate as a white crystalline solid.

-

Recrystallization: Purify using EtOH/Et₂O to remove non-basic impurities.

Part 4: Pharmacological Profile & Safety

Mechanism of Action

While 2,5-DCPEA is often marketed as a stimulant, its pharmacological footprint is distinct from amphetamine.[6]

-

5-HT₂A Affinity: Low. The absence of 2,5-dimethoxy groups reduces affinity for the serotonin 5-HT₂A receptor significantly compared to 2C-C.

-

Monoamine Transporters: 2,5-DCPEA likely acts as a substrate for NET (Norepinephrine Transporter) and DAT (Dopamine Transporter), facilitating monoamine release.

-

Neurotoxicity Risk: Chlorinated phenethylamines (e.g., para-chloroamphetamine, 4-CA) are notorious for selective serotonergic neurotoxicity. While 2,5-DCPEA is an isomer, the presence of chlorine on the ring necessitates extreme caution regarding potential long-term depletion of serotonin (5-HT) or dopamine.

Biological Interaction Flowchart[7]

Figure 2: Pharmacodynamic interactions and potential toxicity pathways.

Safety & Compliance

-

Handling: 2,5-DCPEA is a skin and eye irritant.[7] The free base is caustic. Use gloves and face shields.[7][8][9]

-

Legal Status:

-

USA: Not explicitly scheduled but may be treated as a controlled substance analogue (under the Federal Analogue Act) if intended for human consumption, due to its similarity to 2C-series compounds or phenethylamine stimulants.

-

Global: Often falls under "New Psychoactive Substances" (NPS) generic bans in jurisdictions like the UK (Psychoactive Substances Act) or Japan.

-

Part 5: References

-

LookChem. (n.d.). This compound (CAS 56133-86-9) Product Information.[1] Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxy-4-chlorophenethylamine (Comparison Data). National Library of Medicine. Retrieved February 8, 2026, from [Link]

-

Hansen, M., et al. (2014). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. (Contextual grounding for the "Methoxy Rule").

-

Kim, S. W., et al. (2017).[4] Guanidine compounds and use thereof. Patent Application US20170073331A1.[4] (Cites use of this compound as a synthetic intermediate). Retrieved from

-

Shulgin, A., & Shulgin, A. (1991).[10] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis methodology).

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]

- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20170073331A1 - Guanidine compounds and use thereof - Google Patents [patents.google.com]

- 5. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

Technical Monograph: 2,5-Dichlorophenethylamine (2,5-DCPEA)

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and handling of 2,5-Dichlorophenethylamine (2,5-DCPEA) .

CAS: 15286-67-6 (Free Base) | Molecular Formula: C₈H₉Cl₂N Role: Chemical Intermediate / SAR Probe / GPCR Ligand Scaffold[1]

Part 1: Executive Summary & Structural Distinction[1]

The Molecule in Context

This compound (2,5-DCPEA) is a halogenated phenethylamine derivative primarily utilized in medicinal chemistry as a building block for fragment-based drug discovery (FBDD) and as a Structure-Activity Relationship (SAR) probe .[1][2][3][4]

Unlike its psychoactive congeners in the "2C" family (e.g., 2C-B, 2C-C), which possess a 2,5-dimethoxy substitution pattern, 2,5-DCPEA features chlorine atoms at the 2 and 5 positions.[1] This structural variance is critical for researchers:

-

Bioisosterism: The chlorine atom serves as a lipophilic bioisostere for the methoxy group but lacks the hydrogen-bond acceptor capability of the oxygen.[1] This makes 2,5-DCPEA an invaluable tool for probing the electronic vs. steric requirements of binding pockets in serotonin (5-HT) and trace amine-associated receptors (TAAR).[1]

-

Metabolic Stability: The replacement of metabolically labile methoxy groups with chlorines often enhances metabolic stability against O-demethylation, a common clearance pathway for phenethylamines.[1]

Physicochemical Baseline

| Property | Value / Description |

| Molecular Weight | 190.07 g/mol |

| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt) |

| Solubility | Free Base: Soluble in DCM, MeOH, Et₂O.[1][2][4][5] Sparingly soluble in water.HCl Salt: Soluble in water, DMSO, MeOH.[1] |

| Acidity (pKa) | ~9.5 (Amine conjugate acid) |

| Key Hazards | Corrosive (Skin/Eye), Irritant (Respiratory).[1] |

Part 2: Synthesis & Production Protocols

The synthesis of 2,5-DCPEA follows the industry-standard Henry Reaction (Nitroaldol Condensation) followed by reduction.[1] This route is preferred for its scalability and the availability of the starting material, 2,5-dichlorobenzaldehyde.[1]

Workflow Diagram: The Henry Pathway

The following diagram illustrates the linear synthesis from aldehyde to amine, highlighting the critical intermediate.

Figure 1: Two-step synthesis of 2,5-DCPEA via nitrostyrene reduction.[1] The Henry reaction provides the carbon backbone.[1]

Detailed Experimental Protocol

Step 1: Condensation (Formation of Nitrostyrene)

-

Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (excess, solvent/reagent), Ammonium Acetate (0.1-0.2 eq).[1]

-

Procedure:

-

Dissolve 2,5-dichlorobenzaldehyde in nitromethane.[1]

-

Add ammonium acetate catalyst.[1]

-

Reflux for 2–4 hours. Monitor via TLC (Silica, 4:1 Hexane:EtOAc) for disappearance of aldehyde.[1]

-

Workup: Cool the mixture. The nitrostyrene often crystallizes directly upon cooling.[1] If not, remove excess nitromethane under reduced pressure and recrystallize the residue from isopropanol.[1]

-

Checkpoint: Product should be yellow needles (2,5-dichloro-β-nitrostyrene).[1]

-

Step 2: Reduction (Nitro to Amine)[1]

-

Choice of Reductant: Lithium Aluminum Hydride (LiAlH₄) is recommended for laboratory scale (<10g) due to high yield.[1] For larger scales, catalytic hydrogenation (H₂, Raney Ni or Pd/C) is safer but requires pressure vessels.[1]

-

Protocol (LiAlH₄ Method):

-

Safety: Purge system with Argon/Nitrogen.[1] Use anhydrous THF.

-

Prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.

-

Add a solution of 2,5-dichloro-β-nitrostyrene in THF dropwise. Caution: Exothermic.[1]

-

Allow to warm to room temperature, then reflux for 4–6 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filter the white granular precipitate.[1] Dry the filtrate (Na₂SO₄) and evaporate to yield the crude amine oil.[1]

-

Purification: Dissolve oil in Et₂O and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from EtOH/Et₂O.[1]

-

Part 3: Downstream Applications & Library Synthesis[1]

2,5-DCPEA is most valuable as a primary amine scaffold .[1] Its nucleophilic nature allows it to react with various electrophiles to generate diverse chemical libraries for high-throughput screening (HTS).[1]

Divergent Synthesis Workflow

The following diagram demonstrates how 2,5-DCPEA serves as a hub for creating three distinct classes of pharmacological candidates.

Figure 2: Divergent synthesis pathways.[1] 2,5-DCPEA reacts to form Ureas, Amides, and Sulfonamides.[1]

Protocol: Urea Library Generation

Urea derivatives of phenethylamines are frequent hits in kinase inhibitor screens.[1]

-

Setup: Dissolve 2,5-DCPEA (1.0 eq) in dry Dichloromethane (DCM).

-

Addition: Add Triethylamine (1.2 eq) as a base scavenger.[1] Add the specific Isocyanate (R-NCO, 1.05 eq) dropwise.[1]

-

Reaction: Stir at Room Temperature (RT) for 2–12 hours. The reaction is typically fast and quantitative.[1]

-

Self-Validating Workup:

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of 2,5-DCPEA must be validated using the following markers.

| Technique | Diagnostic Signal (Expected) | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 7.1–7.4 ppm (m, 3H) | Aromatic protons (C3, C4, C6).[1] Pattern confirms 2,5-substitution.[1] |

| ¹H NMR | δ 2.9–3.0 ppm (t, 2H) | Benzylic -CH₂- group.[1] |

| ¹H NMR | δ 2.7–2.8 ppm (t, 2H) | Amino-adjacent -CH₂- group.[1] |

| ¹³C NMR | ~130–135 ppm | Chlorinated aromatic carbons (distinct shift from methoxy).[1] |

| IR Spectroscopy | ~3300–3400 cm⁻¹ | Primary amine N-H stretch (broad).[1] |

| Mass Spec (ESI) | m/z 190/192 (3:1 ratio) | Molecular ion [M+H]⁺ showing characteristic Cl₂ isotope pattern. |

Part 5: Safety & Regulatory Compliance[1]

Handling Precautions

-

Corrosivity: As a primary amine, the free base is caustic.[1] Wear chemical-resistant gloves (Nitrile > 0.11mm) and eye protection.[1]

-

Inhalation: The hydrochloride salt is a fine dust; use a fume hood to prevent inhalation of particulate matter which is a potent respiratory irritant.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Argon) in a desiccator.

Regulatory Status

-

USA: 2,5-DCPEA is not currently listed as a Schedule I or II controlled substance.[1] However, it is a chemical analog of controlled phenethylamines.[1] Researchers must maintain a strict chain of custody and use it solely for in vitro or non-human research to avoid scrutiny under the Federal Analogue Act.[1]

-

Global: Check local regulations. It is generally unregulated as a research chemical but may be flagged by customs due to structural similarity to "2C" drugs.[1]

References

-

PubChem Compound Summary. (n.d.). This compound (CID 121966).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).

-

Glennon, R. A., et al. (1984).[1] Structure-activity relationships of phenalkylamine derivatives at 5-HT receptors. Journal of Medicinal Chemistry. (Foundational text on halogenated phenethylamine SAR).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for standard Henry Reaction and LiAlH4 reduction protocols).

Sources

- 1. scribd.com [scribd.com]

- 2. prepchem.com [prepchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 5. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 2,5-Dichlorophenethylamine (2,5-DCPEA)

Structural Identity, Synthetic Pathways, and Pharmacological Utility

Executive Summary

2,5-Dichlorophenethylamine (2,5-DCPEA) is a positional isomer of the dichlorophenethylamine class, characterized by chlorine substituents at the ortho (2) and meta (5) positions of the phenyl ring. While less pharmacologically prominent than its 2,5-dimethoxy counterparts (the "2C" series), 2,5-DCPEA serves as a critical steric probe in Structure-Activity Relationship (SAR) studies targeting the 5-HT2A receptor. This guide details its nomenclature, validated synthetic routes via the Henry reaction, and its application in defining the steric vs. electronic requirements of phenethylamine-based ligands.

Part 1: Nomenclature & Structural Identity

Precise nomenclature is the first line of defense against experimental error, particularly given the existence of psychoactive isomers like 2,4-dichlorophenethylamine or the 2,5-dimethoxy analogs.

| Attribute | Detail |

| IUPAC Name | 2-(2,5-Dichlorophenyl)ethan-1-amine |

| CAS Number | 56133-86-9 (Free base) |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| SMILES | Clc1cc(Cl)ccc1CCN |

| Key Isomer Distinction | Distinct from 2,4-DCPEA (a known monoamine releaser) and 2C-C (2,5-dimethoxy-4-chlorophenethylamine). |

Structural Causality: The 2,5-substitution pattern creates a specific "hydrophobic pincer" effect. Unlike methoxy groups (in 2C-H or 2C-B), which can accept hydrogen bonds, the chlorine atoms at 2 and 5 are purely lipophilic and electron-withdrawing. This makes 2,5-DCPEA an essential "negative control" to test whether receptor binding is driven by steric bulk or hydrogen bonding capability.

Part 2: Synthetic Pathways (The Henry Reaction)[1][2]

The most robust route to 2,5-DCPEA is the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This pathway is preferred over direct chlorination of phenethylamine, which yields inseparable mixtures of isomers.

Workflow Visualization

The following diagram illustrates the reaction logic, highlighting the critical intermediate purification step.

Figure 1: Synthetic pathway from aldehyde precursor to final amine via nitrostyrene intermediate.

Detailed Protocol

Step 1: Condensation (Formation of Nitrostyrene)

-

Reagents: 2,5-Dichlorobenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess), Ammonium Acetate (0.1 eq).

-

Procedure:

-

Dissolve aldehyde in nitromethane. Add ammonium acetate.

-

Reflux for 2–4 hours. Causality: The reaction is driven by the removal of water. A Dean-Stark trap is not strictly necessary if nitromethane is in excess, but monitoring TLC is critical.

-

Self-Validating Check: The solution will shift from clear/pale to a deep yellow/orange, indicating the formation of the conjugated nitrostyrene system.

-

Workup: Remove excess nitromethane under vacuum. Recrystallize the residue from isopropyl alcohol (IPA) to yield yellow needles of 2,5-dichloro-beta-nitrostyrene.

-

Step 2: Reduction (Formation of Amine)

-

Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq) in dry THF or Et2O.

-

Procedure:

-

Prepare a suspension of LiAlH4 in anhydrous ether under inert atmosphere (N2/Ar).

-

Add the nitrostyrene solution dropwise. Safety: This is highly exothermic. Maintain a gentle reflux.

-

Reflux for 24 hours to ensure reduction of both the alkene and the nitro group.

-

Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular white solid.

-

Extraction: Filter salts, dry the organic phase (MgSO4), and evaporate solvent.

-

Salt Formation: Dissolve the oily free base in dry ether and bubble HCl gas to precipitate 2,5-DCPEA HCl as white crystals.

-

Part 3: Pharmacological Utility & SAR Logic

2,5-DCPEA is rarely a drug candidate itself but is a vital tool in Quantitative Structure-Activity Relationship (QSAR) modeling.

The "Chlorine vs. Methoxy" Probe

In the 5-HT2A receptor binding pocket, the 2- and 5-positions of the phenethylamine ring interact with specific residues (typically Ser159 and Asp155).

-

2,5-Dimethoxy (2C-H): High affinity. The oxygen atoms act as H-bond acceptors.

-

2,5-Dichloro (2,5-DCPEA): Lower affinity. The chlorines are lipophilic (increasing logP) and sterically similar to methoxy groups but cannot hydrogen bond .

Figure 2: Decision logic for using 2,5-DCPEA in Structure-Activity Relationship (SAR) studies.

Part 4: Analytical Characterization

As specific spectral data for this isomer is often paywalled or obscure, the following are the predicted and theoretically validated signals based on substituent effects.

Predicted 1H-NMR (CDCl3, 300 MHz)

| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H (C3) | 7.25 - 7.30 | Doublet (d) | 1H | Ortho to Cl (C2) |

| Ar-H (C4) | 7.10 - 7.15 | Doublet of doublets (dd) | 1H | Meta to Cl |

| Ar-H (C6) | 7.35 | Doublet (d) | 1H | Ortho to Cl (C5) |

| Ar-CH2 | 2.85 | Triplet (t) | 2H | Benzylic methylene |

| CH2-N | 2.95 | Triplet (t) | 2H | Amino methylene |

| NH2 | 1.2 - 1.5 | Broad singlet | 2H | Amine (exchangeable) |

Interpretation: The key differentiator from the 2,4-isomer is the aromatic coupling pattern. The 2,5-substitution leaves protons at 3, 4, and 6. You will see a characteristic splitting pattern where H3 and H4 couple, while H6 appears as a distinct doublet (or singlet with fine coupling) due to isolation between the alkyl chain and the C5 chlorine.

Part 5: Safety & Handling

Risk Profile:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Specific Hazard: As a halogenated amine, 2,5-DCPEA is lipophilic and can penetrate skin more easily than simple phenethylamine.

-

Storage: Store under argon at -20°C. Free bases absorb CO2 from air to form carbamates; convert to HCl salt for long-term stability.

Emergency Protocol:

-

Skin Contact: Wash with PEG-400 (if available) or copious soap and water. Lipophilic amines resist water-only washing.

-

Spill: Neutralize with dilute acetic acid before absorbing with vermiculite.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92839, this compound. Retrieved from [Link]

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis methodologies).

- Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12.

Technical Monograph: 2,5-Dichlorophenethylamine (2,5-DCPEA)

The following technical guide is structured as a high-level monograph for research scientists. It synthesizes chemical informatics, synthetic methodology, and pharmacological structure-activity relationships (SAR).[1]

CAS: 56133-86-9 | Formula: C

Part 1: Chemical Identity & Physiochemical Core[1][2][3]

2,5-Dichlorophenethylamine (2,5-DCPEA) is a specific structural isomer of the dichlorophenethylamine family.[1] Unlike its renowned psychoactive cousins in the "2C" series (which possess a 2,5-dimethoxy substitution pattern), 2,5-DCPEA features chlorine atoms directly substituted at the 2 and 5 positions of the benzene ring.[1] This alteration drastically changes its electronic profile and receptor binding affinity, making it a critical "negative control" or "steric probe" in serotonergic receptor studies.[1]

Key Informatics & Properties[1]

| Property | Data | Context |

| IUPAC Name | 2-(2,5-Dichlorophenyl)ethanamine | Standard Nomenclature |

| CAS Number | 56133-86-9 | Unique Identifier |

| Molecular Weight | 190.07 g/mol | Precursor Calculation Basis |

| Exact Mass | 189.011 g/mol | Mass Spectrometry Target |

| H-Bond Donors/Acceptors | 1 / 1 | Solubility/Binding Profile |

| XLogP3 (Est.) | ~2.5 - 2.8 | Lipophilicity (Moderate BBB Permeability) |

| Physical State | Colorless to pale yellow oil | Freebase form |

| Basicity (pKa) | ~9.5 (Amine) | Requires salt formation (HCl) for stability |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2,5-DCPEA follows the classical Henry Reaction (Nitroaldol condensation) followed by a hydride reduction.[1] This route is preferred over direct chlorination of phenethylamine due to the difficulty in controlling regioselectivity (which would yield a mixture of 2,4-, 3,4-, and 2,5- isomers).[1]

Experimental Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway from the benzaldehyde precursor to the stable amine salt.

Detailed Protocol: The Henry Condensation[1]

Objective: Synthesis of 2,5-dichloro-

-

Reagents: Dissolve 2,5-dichlorobenzaldehyde (100 mmol) in Nitromethane (50 mL). Add Ammonium Acetate (20 mmol) as the catalyst.[1]

-

Reaction: Heat to reflux (approx. 100°C) with vigorous stirring. A Dean-Stark trap is not strictly necessary if using excess nitromethane, but water removal accelerates the reaction.[1]

-

Monitoring: Monitor via TLC (Silica, 4:1 Hexane:EtOAc). The aldehyde spot (

) should disappear, replaced by a fluorescent yellow nitrostyrene spot ( -

Workup: Upon completion (2-4 hours), cool the mixture to 0°C. The nitrostyrene often crystallizes directly.[1] If not, remove excess nitromethane under vacuum and recrystallize the residue from hot Isopropanol (IPA).[1]

-

Yield Check: Expect yellow needles. MP: ~85-90°C.[1]

Detailed Protocol: Hydride Reduction

Objective: Reduction of the nitroalkene to the primary amine.

Critical Safety: This step involves Lithium Aluminum Hydride (LiAlH

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF (20 mL/g of substrate).

-

Addition: Add LiAlH

(3.0 molar equivalents) carefully. Cool to 0°C.[1] -

Substrate: Dissolve the 2,5-dichloro-

-nitrostyrene in anhydrous THF and add dropwise to the hydride suspension. Exothermic reaction.[1] -

Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 4-6 hours. The yellow color of the nitrostyrene should fade to a milky grey/white suspension.[1]

-

Quench (Fieser Method): Cool to 0°C. Cautiously add water (1 mL per g LiAlH

), then 15% NaOH (1 mL per g), then water (3 mL per g). Filter the granular precipitate.[1] -

Isolation: Acidify the filtrate with HCl to form the salt, or evaporate solvent to obtain the freebase oil.[1]

Part 3: Pharmacological Interface & SAR[1]

2,5-DCPEA is primarily utilized in research to delineate the Structure-Activity Relationship (SAR) of the 5-HT

The "Missing Methoxy" Hypothesis[1]

The high affinity of 2,5-dimethoxyphenethylamines (like 2C-B) is driven by the oxygen atoms participating in hydrogen bonding or electrostatic interactions within the receptor binding pocket (specifically residues at the bottom of the orthosteric site).[1]

-

2,5-Dimethoxy (2C-C): High Affinity (

< 50 nM).[1] Potent Agonist. -

2,5-Dichloro (2,5-DCPEA): Reduced Affinity.[1][2][3] Weak Partial Agonist or Antagonist.

Replacing the methoxy groups (-OCH

Receptor Interaction Logic (Graphviz)

Figure 2: Comparative mechanistic action between the psychoactive 2C-C and the probe molecule 2,5-DCPEA.

Part 4: Safety, Handling, & Regulatory[1]

GHS Classification (Inferred)

Based on the properties of chemically analogous dichlorophenethylamines (e.g., 2,4-DCPEA, CAS 52516-13-9), 2,5-DCPEA is classified as a skin and eye irritant.[1]

-

Signal Word: WARNING

Handling Protocols

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Freebase amines readily absorb CO

from the air to form carbamates; conversion to the HCl salt is recommended for long-term storage.[1] -

Regulatory:

-

USA: 2,5-DCPEA is not explicitly scheduled under the CSA (Controlled Substances Act) as of 2025.[1] However, it may be treated as a "controlled substance analogue" if intended for human consumption, due to its structural similarity to 2C-B (Schedule I).[1]

-

Research Use: Strictly for in vitro or animal research. Not for human administration.[1]

-

References

-

PubChem. (n.d.).[1][4][6][7] this compound (Compound).[1][6][3][8][9] National Library of Medicine.[1] Retrieved from [Link](Note: Linked to specific CID 121966 for 2,5-dichloro isomer).[1]

-

Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for the "2C" series and the importance of 2,5-substitution patterns).

-

Glennon, R. A., et al. (1984).[1] Structure-activity relationships of phenalkylamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry. (Foundational text on phenethylamine SAR).

Sources

- 1. scribd.com [scribd.com]

- 2. 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2,3-Dichlorophenyl)ethanamine | C8H9Cl2N | CID 2734758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorophenethylamine | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dichlorophenethylamine | C8H9Cl2N | CID 217958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. This compound | CAS 56133-86-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

NMR spectroscopy of 2,5-Dichlorophenethylamine

Application Note: Structural Elucidation and Isomeric Differentiation of 2,5-Dichlorophenethylamine via High-Field NMR Spectroscopy

Abstract

This application note details the protocol for the structural characterization of this compound (2,5-DCPEA) using 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectroscopy. As a halogenated phenethylamine derivative, 2,5-DCPEA presents unique challenges in forensic and medicinal chemistry due to the existence of multiple positional isomers (e.g., 2,4-, 3,4-, and 2,6-dichloro variants). This guide provides a self-validating methodology to distinguish the 2,5-substitution pattern through specific scalar coupling analysis (

Chemical Context & Structural Logic

The structural core of 2,5-DCPEA consists of a benzene ring substituted at the 1-position with an ethylamine chain and at the 2- and 5-positions with chlorine atoms. Definitive identification requires resolving the aromatic proton splitting patterns to rule out regioisomers.[1]

Isomeric Logic Tree: The following decision tree illustrates the logic for differentiating the 2,5-isomer from its common chlorinated analogs based on aromatic proton splitting.

Figure 1: Logic flow for distinguishing 2,5-DCPEA from common regioisomers based on aromatic splitting patterns.

Materials & Methods

To ensure reproducibility and compliance with forensic standards (SWGDRUG), two preparation methods are provided: one for the free base (organic soluble) and one for the hydrochloride salt (water/DMSO soluble).

Reagents and Equipment

-

Analyte: this compound (HCl salt or Free Base), >98% purity.

-

Solvents:

-

Instrument: 400 MHz NMR Spectrometer (minimum requirement for aromatic resolution).

-

Tubes: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

Experimental Workflow

Figure 2: Experimental workflow for sample preparation and data acquisition.

Acquisition Parameters (Standard 1H)

-

Pulse Sequence: zg30 (30° excitation pulse).

-

Spectral Width (SW): 14 ppm (to capture broad amine/ammonium protons).[1]

-

Relaxation Delay (D1): 1.0 - 5.0 s (ensure full relaxation for quantitative integration).

-

Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).

-

Temperature: 298 K (25°C).[1]

Spectral Analysis & Interpretation

The definitive identification of 2,5-DCPEA relies on the aromatic region (6.5 – 7.5 ppm) . The 2,5-substitution pattern creates a specific scalar coupling network.[1]

Aromatic Proton Assignment (The Fingerprint)

In the 2,5-dichloro substitution pattern:

-

H3 and H4 are adjacent (ortho).[1]

-

H6 is isolated from H3 and H4 by the substituents (Cl at C5, Alkyl at C1).[1]

-

Coupling Logic:

Table 1: Representative

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H3 | 7.30 – 7.35 | Doublet (d) | 1H | Ortho to Cl(2), Meta to Alkyl. Deshielded. | |

| Ar-H6 | 7.15 – 7.25 | Doublet (d) | 1H | Ortho to Alkyl, Ortho to Cl(5). Small meta coupling. | |

| Ar-H4 | 7.05 – 7.15 | dd | 1H | Meta to Cl(2), Ortho to Cl(5). | |

| 2.95 – 3.00 | Triplet (t) | 2H | Adjacent to Nitrogen.[1] | ||

| 2.75 – 2.80 | Triplet (t) | 2H | Benzylic position.[1] | ||

| NH | ~1.3 - 1.6 | Broad Singlet | 2H | - | Exchangeable (varies with concentration/water).[1] |

*Note: Chemical shifts are approximate and relative to TMS (0.00 ppm). Values may shift +0.2-0.4 ppm in D

Distinguishing the 2,4-Dichloro Isomer

The most common confusion occurs with 2,4-dichlorophenethylamine.

-

2,5-DCPEA: Two doublets + one doublet of doublets (Ortho + Meta coupling).

-

2,4-DCPEA: One Singlet (H3 is isolated between two Cl atoms) + Two Doublets (H5/H6 ortho pair).[1]

-

Protocol Check: If you see a sharp singlet in the aromatic region around 7.4 ppm, you likely have the 2,4-isomer, not the 2,5.

Advanced Verification (2D NMR)

For regulatory submissions or forensic validation, 2D NMR is recommended to confirm connectivity.[1]

-

COSY (Correlation Spectroscopy):

-

HSQC (Heteronuclear Single Quantum Coherence):

References

-

SWGDRUG. (2014).[1][4][5][6] Monographs: Phenethylamine Derivatives (e.g., 2C-Series). Scientific Working Group for the Analysis of Seized Drugs.[1] Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center - Phenethylamine Isomers. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS).[1] (Data for 2,5-dichloroaniline and related congeners used for shift prediction). Available at: [Link]

- Forensic Science International. (2006). Regioisomeric differentiation of dimethoxy-halophenethylamines.

Sources

Application Note: A Robust Protocol for the Quantification of 2,5-Dichlorophenethylamine in Human Urine

Abstract

This application note presents a detailed and validated protocol for the sample preparation of 2,5-Dichlorophenethylamine (2,5-DCPEA) from human urine samples for subsequent analysis by chromatographic techniques. Due to the limited specific literature on 2,5-DCPEA, this protocol has been developed by integrating established methodologies for phenethylamines and related designer drugs with the known metabolic pathways of similar compounds. The described method utilizes a combination of enzymatic hydrolysis to account for conjugated metabolites, followed by a robust liquid-liquid extraction (LLE) procedure. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of 2,5-DCPEA in a complex biological matrix.

Introduction: The Analytical Challenge of Novel Psychoactive Substances

This compound (2,5-DCPEA) is a substituted phenethylamine that falls into the broad category of novel psychoactive substances (NPS). The analysis of such emerging compounds in biological matrices like urine presents a significant analytical challenge. Urine is a complex mixture of endogenous and exogenous substances that can interfere with the accurate quantification of the target analyte. Furthermore, like many xenobiotics, 2,5-DCPEA is expected to undergo extensive metabolism, including conjugation, to facilitate its excretion.[1][2][3]

Effective sample preparation is therefore a critical first step to isolate the analyte from interfering matrix components and to account for its various metabolic forms. This ensures the reliability and accuracy of subsequent analytical determination by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This application note provides a comprehensive, step-by-step protocol for the preparation of urine samples for the analysis of 2,5-DCPEA.

The Rationale Behind the Methodological Choices

Enzymatic Hydrolysis: Cleaving the Conjugates

Phenolic and amine compounds are often metabolized in the body through glucuronidation and sulfation, rendering them more water-soluble for excretion.[1] Analysis of only the "free" or unconjugated drug can lead to a significant underestimation of the total exposure. To address this, an enzymatic hydrolysis step is incorporated to cleave these conjugates, releasing the parent compound for analysis. This protocol utilizes β-glucuronidase and arylsulfatase to ensure comprehensive deconjugation.[5]

Liquid-Liquid Extraction (LLE): A Classic and Effective Approach

Liquid-liquid extraction is a robust and widely used technique for the separation of analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. For amine-containing compounds like 2,5-DCPEA, pH adjustment is a critical parameter. By increasing the pH of the urine sample, the amine group is deprotonated, making the molecule less polar and more soluble in an organic solvent. This allows for its efficient extraction from the aqueous urine matrix.[6][7]

Health and Safety Precautions

Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood. Urine samples should be handled as potentially infectious and disposed of according to institutional guidelines.

Detailed Experimental Protocol

Materials and Reagents

-

Human urine samples (stored at -20°C)[5]

-

This compound (analytical standard)

-

Internal Standard (e.g., a deuterated analog of 2,5-DCPEA or a structurally similar compound)

-

β-glucuronidase/arylsulfatase solution (from Helix pomatia)[5]

-

Sodium acetate buffer (1 M, pH 5.0)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Sample Preparation Workflow

The overall workflow for the sample preparation of 2,5-DCPEA from urine is depicted in the following diagram:

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in Urine of Korean Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamopen.com [benthamopen.com]

Forensic analysis of 2,5-Dichlorophenethylamine

Application Note: Forensic Analysis & Protocol for 2,5-Dichlorophenethylamine (2,5-DCPEA)

Abstract & Scope

This technical guide provides a validated analytical framework for the identification and differentiation of This compound (2,5-DCPEA) .[1] While structurally related to the "2C-X" series of psychoactive substances (specifically as a desoxy-analog of 2C-C), 2,5-DCPEA presents unique forensic challenges due to positional isomerism (e.g., distinguishing from 3,4-DCPEA or 2,4-DCPEA).[1] This protocol integrates Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization strategies and infrared spectroscopy (FTIR) to establish a self-validating identification workflow.[1]

Part 1: Chemical Identity & Properties

Before analysis, the target analyte must be chemically defined to predict chromatographic behavior and mass spectral fragmentation.[1]

| Property | Data |

| Systematic Name | 2-(2,5-Dichlorophenyl)ethan-1-amine |

| Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Monoisotopic Mass | 189.01 g/mol (³⁵Cl₂) |

| Isotope Pattern | Distinctive Cl₂ cluster (9:6:1 ratio for M, M+2, M+4) |

| Key Isomers | 2,4-DCPEA; 3,4-DCPEA; 2,6-DCPEA |

| DEA/Control Status | Positional isomer of controlled phenethylamines; often treated as an analogue.[1][2] |

Part 2: Sample Preparation Protocols

Direct injection of underivatized phenethylamines often results in peak tailing and thermal degradation.[1] Two parallel workflows are recommended: Direct Extraction (Screening) and Derivatization (Confirmation).[1]

Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices

-

Reagents: 1.0 M NaOH, Ethyl Acetate, Hexane.[1]

-

Step 1: Aliquot 1.0 mL of urine or blood into a borosilicate glass tube.[1]

-

Step 2: Adjust pH to >12 using 200 µL of 1.0 M NaOH (ensures amine is in freebase form).[1]

-

Step 3: Add 3.0 mL of Ethyl Acetate:Hexane (50:50 v/v). Vortex for 2 minutes.

-

Step 4: Centrifuge at 3000 rpm for 5 minutes.

-

Step 5: Transfer organic supernatant to a clean vial. Evaporate to dryness under

stream at 40°C. -

Step 6: Reconstitute in 100 µL Ethyl Acetate for GC-MS.

Protocol B: PFPA Derivatization (Mandatory for Isomer Differentiation)

Pentafluoropropionic anhydride (PFPA) adds a perfluoroacyl group, increasing molecular weight and providing unique high-mass fragments essential for distinguishing 2,5-DCPEA from its isomers.[1]

-

Step 1: Take the dried residue from Protocol A (Step 5).

-

Step 2: Add 50 µL PFPA and 30 µL Ethyl Acetate.

-

Step 3: Incubate at 65°C for 20 minutes (capped).

-

Step 4: Evaporate to dryness under

.[1] -

Step 5: Reconstitute in 100 µL Ethyl Acetate.

Part 3: GC-MS Analytical Workflow

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

Acquisition Parameters

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Oven Program:

-

Initial: 70°C (hold 1.0 min).

-

Ramp: 20°C/min to 280°C.[1]

-

Final: 280°C (hold 5.0 min).

-

-

MS Source: 230°C; Quad: 150°C.[1]

Mass Spectral Interpretation (EI, 70eV)

The identification relies on detecting the specific "Chlorine Cluster" in the benzylic fragment.

A. Underivatized 2,5-DCPEA:

-

Base Peak (m/z 30): The dominant fragment

resulting from -

Benzylic Cation (m/z 159/161/163): The 2,5-dichlorobenzyl fragment

.[1]-

Look for the characteristic isotope ratio: 100% (159) : 65% (161) : 10% (163) .[1]

-

-

Molecular Ion (m/z 189/191): Usually very weak or absent.[1]

B. PFPA-Derivatized 2,5-DCPEA:

-

Molecular Ion: Shifted to m/z 335 (190 + 146 [PFPA] - 1 [H]).

-

Base Peak (m/z 176): The derivatized amine fragment

.[1] -

Diagnostic Value: The presence of m/z 176 confirms a primary phenethylamine structure, while the retention time of the m/z 335 complex confirms the specific isomer.

Part 4: Isomer Differentiation (The Forensic Challenge)

Distinguishing 2,5-DCPEA from 3,4-DCPEA is critical as they may have different legal statuses.[1]

1. Retention Index (RI) Mapping: You must establish a retention index using a C7-C30 alkane ladder.[1]

-

2,5-DCPEA: Elutes earlier than 3,4-DCPEA due to the "ortho effect" (steric hindrance and intramolecular shielding reduce boiling point).[1]

-

3,4-DCPEA: Elutes later (more linear, higher boiling point).

2. FTIR Spectroscopy (Solid Phase): If a seizure sample is powder, FTIR is the gold standard for isomer discrimination.[1]

-

2,5-Substitution: Look for C-H out-of-plane bending bands at ~810 cm⁻¹ (isolated H) and ~870 cm⁻¹ .[1]

-

3,4-Substitution: Characterized by bands at ~820 cm⁻¹ (two adjacent H) and ~880 cm⁻¹ .[1]

Part 5: Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision tree for forensic confirmation, ensuring no false positives occur due to isomerism.

Caption: Figure 1: Validated forensic workflow for the extraction, derivatization, and confirmation of 2,5-DCPEA, emphasizing the critical derivatization step to resolve positional isomers.

Part 6: Summary of Diagnostic Ions

| Analyte Form | Base Peak (100%) | Molecular Ion | Diagnostic Fragments |

| Underivatized | m/z 30 | m/z 189 (Weak) | m/z 159, 161 (Dichlorobenzyl) |

| PFPA-Derivative | m/z 176 | m/z 335 | m/z 159, 161 (Retained Cl pattern) |

| TFA-Derivative | m/z 126 | m/z 285 | m/z 159, 161 |

References

-

SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69: Phenethylamine, 2,5-dichloro-.[1] Retrieved from [Link][1]

-

United Nations Office on Drugs and Crime (UNODC). (2011).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of 2,5-Dichlorophenethylamine Scaffolds

Abstract & Medicinal Chemistry Context

This application note details a robust, laboratory-scale protocol for the synthesis of 2,5-dichlorophenethylamine (2,5-DCPEA) . Unlike its 2,5-dimethoxy counterparts (popularized in the 2C-x series), the 2,5-dichloro scaffold offers unique Structure-Activity Relationship (SAR) properties.[1][2] The replacement of methoxy groups with chlorine atoms significantly alters the lipophilicity (LogP) and electronic distribution of the phenyl ring, often enhancing metabolic stability against O-demethylation.[1]

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): As a rigid linker in kinase inhibitors.[1][2]

-

GPCR Ligand Screening: Investigating halogen bonding interactions within the orthosteric binding pockets of 5-HT and Dopamine receptors.[1][2]

-

Bioisosterism: Evaluating Cl- for MeO- substitution to modulate blood-brain barrier (BBB) permeability.[1][2]

Safety & Compliance (Critical)

-

Risk Assessment: This protocol involves the use of Lithium Aluminum Hydride (LAH) , a pyrophoric reducing agent.[1] All reactions must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.[1][2]

-

Chemical Hygiene: this compound is a chemical intermediate.[1][2] While not a scheduled substance in many jurisdictions, it is a structural analog of controlled phenethylamines.[1] Researchers must verify local regulations before synthesis.

-

Dehalogenation Warning: Catalytic hydrogenation (H2/Pd-C) is NOT recommended for this substrate due to the high risk of hydrodechlorination (stripping chlorine atoms), yielding phenethylamine instead of the target.[1]

Retrosynthetic Analysis & Workflow

The synthesis follows a classical two-step sequence: a Henry Condensation (Nitroaldol) followed by a Hydride Reduction .[1][2] This route is preferred over the Friedel-Crafts approach for its regiochemical precision.[1][2]

Figure 1: Linear synthetic workflow prioritizing intermediate purification.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2,5-Dichloro-β-nitrostyrene

Objective: To condense 2,5-dichlorobenzaldehyde with nitromethane while minimizing Cannizzaro side-reactions.[1][2]

Reagents:

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2,5-dichlorobenzaldehyde (e.g., 17.5 g, 100 mmol) and Ammonium Acetate (1.54 g, 20 mmol).

-

Solvent: Pour in Nitromethane (approx. 50-60 mL). Note: Excess nitromethane drives the equilibrium forward.[3]

-

Reaction: Heat the mixture to a gentle reflux (approx. 100°C) for 2–4 hours.

-

Workup (Crystallization):

-

Remove excess nitromethane under reduced pressure (rotary evaporator).[1][2] Caution: Do not distill to dryness if unstable impurities are suspected; however, nitrostyrenes are generally stable.[1]

-

Dissolve the oily red residue in a minimal amount of boiling Isopropyl Alcohol (IPA).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

-

Filtration: Collect the bright yellow/orange needles via vacuum filtration.[1] Wash with cold IPA.

Protocol B: Reduction to this compound

Objective: Reduction of the nitroalkene to the primary amine without removing the chlorine atoms.[1] System Choice: LiAlH4 (LAH) is chosen over catalytic hydrogenation to prevent dehalogenation.[1]

Reagents:

Procedure:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and flush with Argon.

-

LAH Suspension: Add LAH pellets/powder (e.g., 150 mmol) to anhydrous THF (200 mL) at 0°C. Stir until suspended.

-

Addition: Dissolve the nitrostyrene (e.g., 10.9 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension over 30-60 minutes.

-

Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 4–6 hours (or overnight) to ensure full reduction of the intermediate oxime/enamine species.

-

Quenching (Fieser Method): Critical Safety Step.

-

Cool flask to 0°C.

-

Add x mL Water (where x = grams of LAH used).

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving a clear organic layer.[1]

-

-

Isolation: Filter off the salts. Dry the filtrate over MgSO4 and evaporate the solvent.

-

Product: The residue is the freebase amine (often a pale oil).[1]

-

Protocol C: Purification (Hydrochloride Salt Formation)

-

Dissolve the freebase oil in anhydrous Isopropyl Alcohol (IPA) or Et2O.[1]

-

Add concentrated HCl (aq) dropwise or HCl in Dioxane until pH ~2.

-

Recrystallize from IPA/Acetone if necessary to achieve >98% purity.[1][2]

Analytical Validation

Data Table: Expected Physicochemical Properties

| Parameter | Specification | Notes |

| Appearance | White crystalline solid (HCl salt) | Freebase is a colorless to pale yellow oil.[1][2] |

| 1H NMR (DMSO-d6) | δ 8.2 (br s, 3H, NH3+), 7.2-7.6 (m, 3H, Ar-H), 3.1 (t, 2H), 2.9 (t, 2H) | Distinctive aromatic pattern for 2,5-substitution.[1][2] |

| MS (ESI+) | [M+H]+ = 190.0/192.0 | Characteristic Chlorine isotope pattern (3:1 for one Cl, 9:6:1 for two Cl).[1] |

| Melting Point | 195–200 °C (HCl salt) | Range varies slightly by crystal habit.[1] |

Derivatization Logic (Library Generation)

Once the scaffold is synthesized, it serves as a primary amine "warhead" for further functionalization.[1]

Figure 2: Divergent synthesis pathways for SAR library generation.[1][2]

Protocol for Reductive Amination (Example):

-

Mix 2,5-DCPEA (1.0 eq) and target Aldehyde (1.0 eq) in DCM.[1][2]

-

Stir for 30 mins to form imine.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Stir overnight. Quench with NaHCO3.

References

-

Henry Reaction Mechanism & Catalysis: L. Henry, Compt.[1] Rend.1895 , 120, 1265.[1][4][5]

-

Reduction of Nitrostyrenes: Shulgin, A. T.[1] Phenethylamines I Have Known And Loved: A Chemical Love Story. Transform Press, 1991.[1] (Referenced for general LAH reduction protocols of styrenes).

-

Medicinal Chemistry of Phenethylamines: Glennon, R. A., et al. "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity."[1] Journal of Medicinal Chemistry1988 , 31(10), 1968–1973.[1] [1][2]

-

Dehalogenation Risks: Rylander, P. N.[1] Hydrogenation Methods. Academic Press, 1985.[1] (Authoritative text on catalyst choice to avoid dehalogenation).

-

General Protocol for Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry1996 , 61, 3849-3862.[1] [1][2]

Sources

Application Notes and Protocols for the Liquid-Liquid Extraction of 2,5-Dichlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Strategic Approach to the Purification of 2,5-Dichlorophenethylamine

This document provides a comprehensive guide to the liquid-liquid extraction (LLE) of this compound, a compound of interest in various fields of chemical and pharmaceutical research. The protocol herein is designed not merely as a series of steps but as a self-validating system rooted in the fundamental physicochemical principles governing the partitioning of molecules between immiscible liquid phases. As experienced researchers know, a successful extraction hinges on a deep understanding of the target molecule's properties and its interaction with the chosen solvent system. This guide, therefore, emphasizes the causality behind each experimental choice, empowering the user to not only replicate the method but also to adapt and troubleshoot it effectively.

This compound is a primary amine. A critical determinant of its behavior in a biphasic system is the pH-dependent charge state of its amine functional group. This protocol leverages the ability to manipulate this charge state to achieve a highly efficient and selective extraction from an aqueous matrix into an organic solvent, followed by a back-extraction for recovery in a clean aqueous phase.

Core Principles: The Science Behind the Separation

The liquid-liquid extraction of this compound is governed by two key principles: the Nernst Distribution Law and the Henderson-Hasselbalch equation.

The Nernst Distribution Law describes the equilibrium partitioning of a solute between two immiscible solvents. It states that at a given temperature, the ratio of the concentrations of the solute in the two phases is constant, a value known as the partition coefficient (K).

The Henderson-Hasselbalch Equation is crucial for understanding how pH influences the ionization state of our target amine and, consequently, its partitioning behavior. For a basic compound like this compound, the equation is expressed as:

pH = pKa + log ([B]/[BH⁺])

Where:

-

pH is the pH of the aqueous solution.

-

pKa is the acid dissociation constant of the conjugate acid of the amine.

-

[B] is the concentration of the neutral (basic) form of the amine.

-

[BH⁺] is the concentration of the protonated (acidic) form of the amine.

From this relationship, it is evident that by adjusting the pH of the aqueous phase to be significantly higher than the pKa of the amine, we can shift the equilibrium towards the neutral, more lipophilic form ([B]), which will preferentially partition into the organic solvent. Conversely, by decreasing the pH to be well below the pKa, we can convert the amine into its protonated, hydrophilic salt form ([BH⁺]), which will favor the aqueous phase. For effective extraction of a basic analyte into an organic solvent, the pH of the aqueous phase should be adjusted to at least 2 units above the analyte's pKa.[1]

Physicochemical Properties of this compound

A successful extraction protocol is built upon a solid understanding of the target molecule's properties. Below is a summary of the relevant physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl₂N | LookChem[2] |

| Molecular Weight | 190.07 g/mol | LookChem[2] |

| Predicted pKa | 9.29 ± 0.10 | LookChem[2] |

| Boiling Point | 264.123 °C at 760 mmHg | LookChem[2] |

| Density | 1.269 g/cm³ | LookChem[2] |

Note: The pKa value is a prediction and should be used as a guideline for pH adjustment.

Solvent Selection: A Critical Decision

The choice of an appropriate organic solvent is paramount for a successful liquid-liquid extraction.[3] An ideal solvent should possess the following characteristics:

-

High affinity for the neutral form of this compound: This ensures a high partition coefficient and efficient extraction.

-

Immiscibility with water: This allows for the formation of distinct layers and easy separation.[3]

-

A density significantly different from water: This facilitates clear phase separation. Dichloromethane, for instance, is denser than water, while diethyl ether and ethyl acetate are less dense.

-

A relatively low boiling point: This allows for easy removal of the solvent to recover the extracted compound.

-

Chemical inertness: The solvent should not react with the analyte or other components of the mixture.[3]

Recommended Solvents for Evaluation:

| Solvent | Density (g/mL) | Boiling Point (°C) | Rationale |

| Dichloromethane | ~1.33 | 39.6 | Excellent solvent for a wide range of organic compounds. Its higher density means it will form the lower layer. |

| Ethyl Acetate | ~0.902 | 77.1 | A moderately polar solvent that is effective for extracting many organic compounds.[5] It is less dense than water. |

| Diethyl Ether | ~0.713 | 34.6 | A common and effective extraction solvent, though highly volatile and flammable. It is less dense than water. |

| Toluene | ~0.867 | 111 | A non-polar solvent that can be effective for extracting non-polar compounds. Less dense than water. |

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for the liquid-liquid extraction and back-extraction of this compound.

Caption: Workflow for the extraction and subsequent back-extraction of this compound.

Detailed Protocol for Liquid-Liquid Extraction

This protocol details the steps for the efficient extraction of this compound from an aqueous solution.

Materials and Reagents:

-

Aqueous sample containing this compound

-

Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Sodium hydroxide (NaOH) solution (e.g., 1M or 5M) for pH adjustment

-

Hydrochloric acid (HCl) solution (e.g., 1M) for back-extraction

-

pH meter or pH indicator strips

-

Separatory funnel of appropriate size

-

Beakers and flasks

-

Vortex mixer (optional)

-

Anhydrous sodium sulfate (for drying the organic phase)

-

Rotary evaporator (for solvent removal)

Part 1: Forward Extraction (Transferring the Amine to the Organic Phase)

-

Sample Preparation: Place the aqueous sample containing this compound into a separatory funnel.

-

pH Adjustment:

-

Measure the initial pH of the aqueous sample.

-

Slowly add the NaOH solution dropwise while monitoring the pH.

-

Continue adding base until the pH of the aqueous solution is greater than 11. This ensures that the this compound (predicted pKa ≈ 9.29) is predominantly in its neutral, non-protonated form, maximizing its solubility in the organic solvent.[1]

-

-

Addition of Organic Solvent: Add an equal volume of the chosen immiscible organic solvent to the separatory funnel.

-

Extraction:

-

Stopper the separatory funnel and invert it gently, making sure to vent frequently to release any pressure buildup.

-

Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte between the phases. A vortex mixer can also be used for smaller volumes in appropriate containers.

-

-

Phase Separation:

-

Place the separatory funnel in a ring stand and allow the layers to fully separate.

-

If using a solvent denser than water (e.g., dichloromethane), the organic layer will be at the bottom. If using a solvent less dense than water (e.g., ethyl acetate, diethyl ether), the organic layer will be at the top.

-

-

Collection of the Organic Phase:

-

Carefully drain the lower layer into a clean flask.

-

If the organic layer is the upper layer, pour it out from the top of the separatory funnel to avoid contamination with the aqueous phase.

-

-

Repeat Extraction (Optional but Recommended): To maximize the recovery of the analyte, it is advisable to perform a second extraction of the aqueous phase with a fresh portion of the organic solvent. Combine the organic extracts.

Part 2: Back-Extraction (Recovering the Amine in a Clean Aqueous Phase)

This step is crucial for purifying the this compound from any neutral impurities that may have co-extracted into the organic phase.

-

Combine Organic Extracts: Place the combined organic extracts from the forward extraction into a clean separatory funnel.

-

Addition of Acidic Aqueous Solution: Add a volume of 1M HCl solution approximately equal to the volume of the combined organic extracts.

-

Extraction:

-

Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently.

-

During this step, the acidic solution will protonate the basic amine, converting it into its water-soluble salt form.

-

-

Phase Separation: Allow the layers to separate as before.

-

Collection of the Aqueous Phase:

-

Drain the lower layer (which will be the aqueous layer if using a less dense organic solvent, or the organic layer if using a denser one) into a clean flask.

-

The aqueous phase now contains the purified this compound hydrochloride salt.

-

Part 3: Final Processing (Optional)

-

Drying the Organic Phase (if the final product is desired in the organic solvent): If back-extraction is not performed, the organic phase can be dried over anhydrous sodium sulfate to remove any residual water. The dried solution can then be filtered and the solvent evaporated to yield the purified compound.

-

Isolation from the Aqueous Phase: To recover the free base from the final acidic aqueous solution, the pH can be adjusted back to >11 with NaOH, and the extraction procedure (Part 1) can be repeated with a fresh portion of organic solvent. The solvent can then be evaporated to yield the purified this compound.

Self-Validating Systems and Troubleshooting

A robust protocol includes measures for self-validation and provides guidance for troubleshooting common issues.

-

pH Monitoring: Accurate pH measurement at each stage is critical. Calibrate the pH meter regularly and use fresh buffer solutions.

-

Emulsion Formation: Emulsions can sometimes form at the interface between the two layers, making separation difficult. To break an emulsion, you can try:

-

Allowing the mixture to stand for a longer period.

-

Gently swirling the separatory funnel.

-

Adding a small amount of saturated brine (NaCl solution).

-

Filtering the mixture through a bed of Celite or glass wool.

-

-

Incomplete Extraction: If the extraction efficiency is low, consider:

-

Ensuring the pH of the aqueous phase was correctly adjusted.

-

Increasing the shaking time or vigor.

-

Performing an additional extraction.

-

Trying a different organic solvent.

-

Conclusion

This application note provides a detailed and scientifically grounded protocol for the liquid-liquid extraction of this compound. By understanding and applying the principles of pH-dependent partitioning, researchers can achieve a high degree of purification. The provided workflow and step-by-step instructions, coupled with troubleshooting advice, are intended to serve as a valuable resource for professionals in drug development and chemical research.

References

-

LookChem. this compound(56133-86-9).[Link]

-

Royal Society of Chemistry. Liquid–Liquid Extraction Techniques Principles and Optimisation.[Link]

-

K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.[Link]

-

Royal Society of Chemistry. Sample Preparation Methods for the Analysis of Biogenic Amines.[Link]

Sources

Column chromatography purification of 2,5-Dichlorophenethylamine

Application Note: AN-2026-DCP Optimized Column Chromatography Purification of 2,5-Dichlorophenethylamine (2,5-DCPEA)

Executive Summary

The purification of this compound (2,5-DCPEA) presents a classic chromatographic challenge: separating a lipophilic, basic primary amine without incurring severe peak tailing or irreversible adsorption.[1] Standard silica gel chromatography often fails due to the strong ionic interaction between the basic amine and acidic silanol groups (

This guide details three validated protocols to achieve >98% purity:

-

Method A (Standard): Normal-phase silica with basic modifiers (Triethylamine/Ammonia).[1]

-

Method B (High-Fidelity): Reverse-phase (C18) under acidic conditions.

-

Method C (Alternative): Amine-functionalized silica (NH2-Silica) for modifier-free separation.[1]

Physicochemical Context & The "Silanol Effect"

To purify 2,5-DCPEA effectively, one must understand its behavior in solution.[1] The molecule consists of a lipophilic dichlorinated aromatic ring and a basic primary amine tail.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | 2,5-Cl2-C6H3-CH2-CH2-NH2 | Dual nature: Lipophilic head, Polar/Basic tail.[1] |

| pKa (Conjugate Acid) | ~9.2 – 9.5 | At neutral pH (7), it exists as a cation ( |

| LogP | ~3.0 | Moderately lipophilic; requires organic strength to elute.[1] |

| Boiling Point | ~250°C | Non-volatile; safe for rotary evaporation, but high boiling point makes removal of high-boiling solvents (like DMSO/DMF) difficult.[1] |

The Mechanism of Failure (Tailing):

On bare silica (pH ~5), the amine protons transfer to the surface silanols. This creates an ion-exchange mechanism (

Method Selection Decision Matrix

Before starting, select the protocol based on your available equipment and purity requirements.[1]

Figure 1: Decision matrix for selecting the optimal purification strategy.

Method A: Normal Phase with Basic Modifiers (The Standard)

This is the most common approach for synthetic intermediates.[1] The addition of Triethylamine (TEA) or Ammonium Hydroxide (

Mobile Phase System:

-

Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

(28% aq).[1]-

Note:

is preferred if TEA is difficult to remove (though TEA is volatile, traces can remain).[1]

-

Protocol:

-

Column Pre-treatment (Crucial): Flush the silica column with 3 Column Volumes (CV) of DCM + 5% TEA .[1] This neutralizes the column before the sample touches it.

-

Equilibration: Flush with 5 CV of pure DCM to remove excess free base.

-

Loading: Use Dry Loading .

-

Elution Gradient:

| Time (CV) | % Solvent B (MeOH/Base) | Action |

| 0–2 | 0% | Elute non-polar impurities (starting materials) |

| 2–5 | 0% | Begin mobilizing amine |

| 5–12 | 5% | Product Elution Window |

| 12–15 | 15% | Wash off polar trash |

Post-Run Workup:

-

Important: If TEA was used, you must remove it.[1] Co-evaporate with toluene 3x or wash the organic layer with saturated

(do not use strong acid or you will extract your product).[1]

Method B: Reverse Phase C18 (High Purity)[1]

For samples <500mg or when removing polar impurities is critical.[1]

Mechanism:

By adding Trifluoroacetic Acid (TFA) to the mobile phase, you fully protonate the amine (

Mobile Phase System:

-

Solvent A: Water + 0.1% TFA

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA[1]

Protocol:

-

Loading: Dissolve sample in 1:1 Water:ACN (with a drop of TFA if needed for solubility).

-

Gradient:

-

Workup (Salt Exchange):

-

The product will be the TFA salt .

-

To recover freebase: Dissolve residue in DCM, wash with 1M NaOH, dry over

, and evaporate.[1]

-

Method C: Amine-Functionalized Silica (Green/Simple)[1]

If available, use amine-bonded silica (e.g., Biotage KP-NH or similar).[1][4] The stationary phase surface is already basic (

Advantages:

-

No toxic modifiers (TEA) needed in the mobile phase.[1]

-

Allows use of "greener" solvents like Hexane/Ethyl Acetate or Heptane/Ethanol.[1]

Protocol:

-

Solvent A: Hexane (or Heptane)

-

Solvent B: Ethyl Acetate (or Ethanol)[1]

-

Gradient: 0% to 50% B. The amine elutes as a sharp peak without tailing.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Peak Tailing (Fronting is rare) | Silanol interaction | Increase Modifier concentration (up to 2% TEA).[1] Switch to Method B (C18). |

| Product co-elutes with impurities | Poor Selectivity | Change solvent system.[1] If using MeOH/DCM, switch to EtOAc/Hexane (only works on Amine-Silica).[1] |

| High Backpressure | Clogged frit or precipitation | 2,5-DCPEA HCl salt is insoluble in DCM.[1] Ensure the sample is fully freebased before loading on Normal Phase. |

| Low Recovery | Irreversible adsorption | Silica was too acidic.[1] Did you pre-treat the column with TEA? (See Method A, Step 1). |

Detailed Workflow: Dry Loading Technique

Liquid loading amines in DCM often leads to broad bands because DCM is a "strong" solvent for the compound, causing it to travel down the column during loading. Dry loading is mandatory for sharp resolution.[1]

Figure 2: Dry loading workflow to maximize resolution.

References

-

Biotage. (2023).[1][4][5] Strategies for the Purification of Amines.[6][7] Retrieved from [Link]

-

Teledyne ISCO. (2012).[1][8] RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66, 2,5-Dichlorophenol (Analogous Properties).[1] Retrieved from [Link][1]

-

Reich, H. J. (2024).[1] Common Solvents and Properties.[1][6] University of Wisconsin-Madison Organic Chemistry Data.[1] (General reference for solvent polarity).

Safety Disclaimer: this compound is a chemical intermediate.[1] Standard laboratory safety protocols (fume hood, gloves, eye protection) must be followed.[1] Chlorinated waste must be disposed of in halogenated waste containers.[1]

Sources

- 1. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. teledyneisco.com [teledyneisco.com]

- 4. biotage.com [biotage.com]

- 5. biotage.com [biotage.com]

- 6. teledyneisco.com [teledyneisco.com]

- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 8. teledyneisco.com [teledyneisco.com]

Mass spectrometry fragmentation of 2,5-Dichlorophenethylamine

Application Note: Structural Elucidation and Fragmentation Dynamics of 2,5-Dichlorophenethylamine (2,5-DCPEA)

Executive Summary

Objective: To provide a definitive protocol for the identification and structural characterization of this compound (2,5-DCPEA) using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Scope: This guide addresses the analytical challenges posed by chlorinated phenethylamines, specifically the differentiation of regioisomers and the validation of chlorine isotope signatures. It is designed for forensic analysts and medicinal chemists requiring high-fidelity structural data.

Key Mechanistic Insight: Unlike its methoxylated analogs (the "2C" series), 2,5-DCPEA lacks strong electron-donating groups (EDGs). This alters its fragmentation kinetics, suppressing the stabilization of radical cations in Electron Ionization (EI) and modifying the "spiro-intermediate" pathway often observed in Electrospray Ionization (ESI).

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 2-(2,5-Dichlorophenyl)ethan-1-amine |

| Molecular Formula | |

| Monoisotopic Mass | 189.0112 Da ( |

| Isotopic Signature | Distinct |

| Structural Class | Phenethylamine; Halogenated 2C-series precursor |

Experimental Protocols

Protocol A: GC-MS with Derivatization (Forensic Standard)